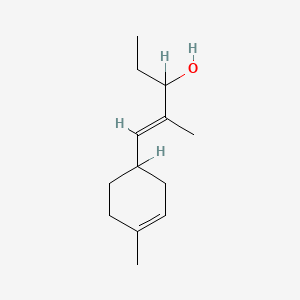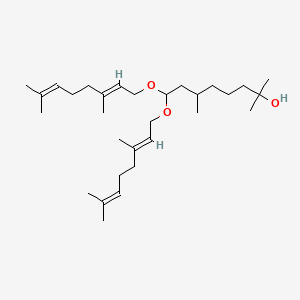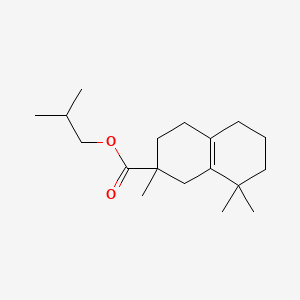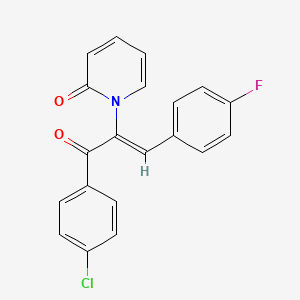
Hydrazine, ((1S)-1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.
化学反应分析
Types of Reactions
Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.
Reduction: Can be reduced to form hydrazones and other derivatives.
Substitution: Reacts with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Magnesium in methanol, sodium borohydride.
Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Nitrogen Gas and Water: Formed during oxidation reactions.
科学研究应用
Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.
Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.
作用机制
The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .
相似化合物的比较
Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:
Monomethylhydrazine (CH3NHNH2): Used as rocket fuel.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Also used as rocket fuel.
These compounds share similar chemical properties but differ in their specific applications and reactivity
属性
CAS 编号 |
24292-42-0 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC 名称 |
[(1S)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |
InChI 键 |
HHRZAEJMHSGZNP-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NN |
规范 SMILES |
CC(C1=CC=CC=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



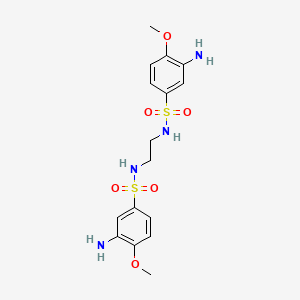
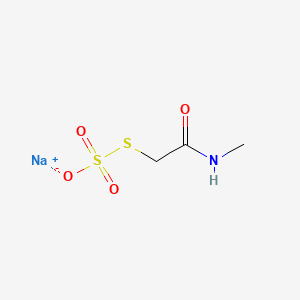

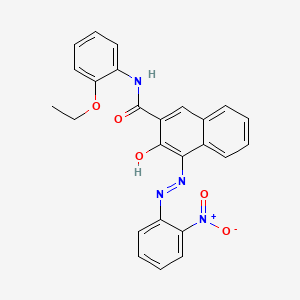
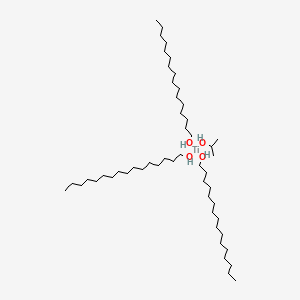
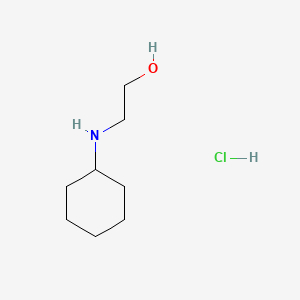
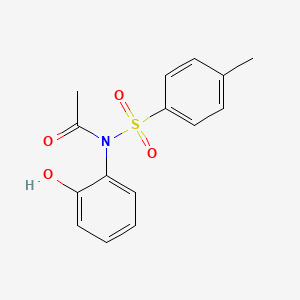
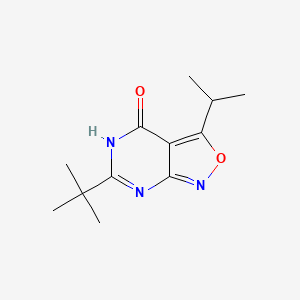
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
